molecular formula C17H23N3O2 B600805 Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate CAS No. 953071-73-3

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate

Cat. No.: B600805
CAS No.: 953071-73-3
M. Wt: 301.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate is a specialty chemical reagent used as an intermediate in organic synthesis. It is a building block in the preparation of complex compounds and is known for its stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate typically involves the reaction of Di-tert-butyl dicarbonate with 2-Piperidin-4-yl-1H-benzimidazole. The reaction conditions include the use of organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .

Industrial Production Methods

Industrial production of this compound involves a series of chemical reactions including amino protection, alkylation, and acylation. These processes are carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further used in the synthesis of pharmaceuticals and other complex organic molecules .

Scientific Research Applications

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to act as an intermediate in the synthesis of complex compounds makes it valuable in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-18-13-6-4-5-7-14(13)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZVWRLDUPCQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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